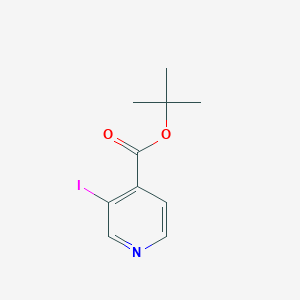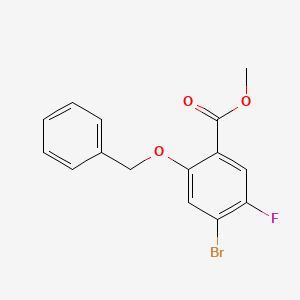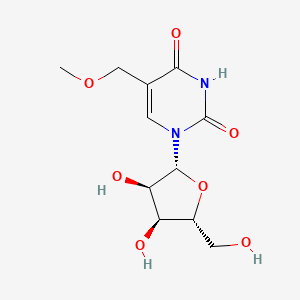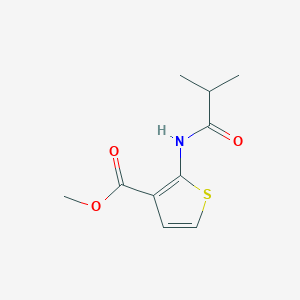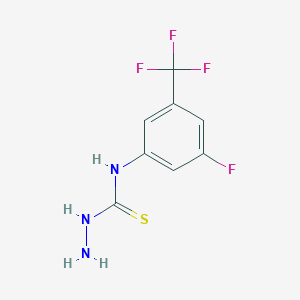
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide is an organic compound characterized by the presence of fluorine atoms and a thiosemicarbazide group
Vorbereitungsmethoden
The synthesis of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide typically involves the reaction of 3-fluoro-5-trifluoromethylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to other functional groups.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(3-Fluoro-5-trifluoromethylphenyl)-thiosemicarbazide can be compared with other fluorinated thiosemicarbazides and related compounds. Similar compounds include:
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
These compounds share similar structural features but differ in their chemical properties and applications. The presence of the thiosemicarbazide group in this compound makes it unique and suitable for specific applications that other compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C8H7F4N3S |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
1-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H7F4N3S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16) |
InChI-Schlüssel |
CJNIIMCWAMECPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1NC(=S)NN)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


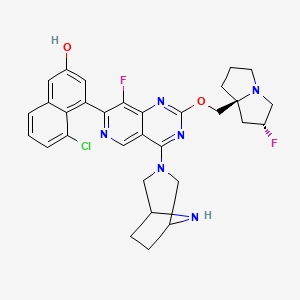
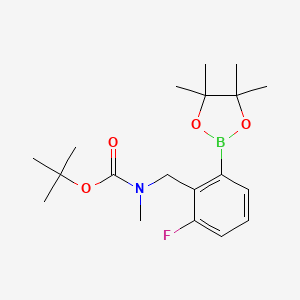
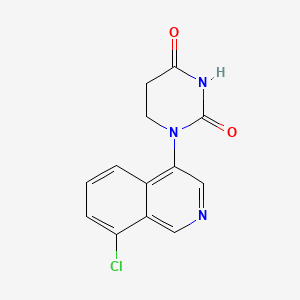
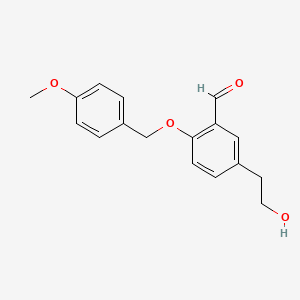
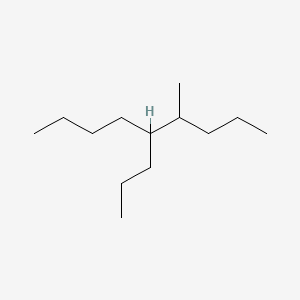
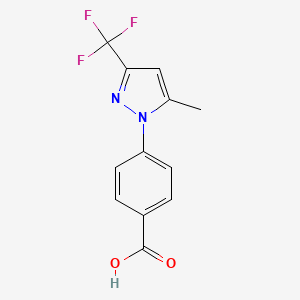
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
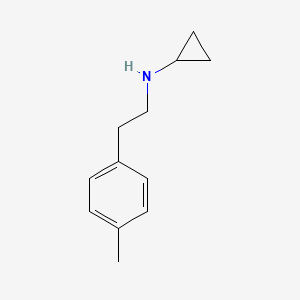
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
